1-(2,4-Dimethylphenyl)hexan-1-one chemical and physical properties
1-(2,4-Dimethylphenyl)hexan-1-one chemical and physical properties
An in-depth technical analysis of 1-(2,4-Dimethylphenyl)hexan-1-one (also known as 2',4'-dimethylhexanophenone) requires a multifaceted approach, bridging its fundamental physicochemical properties with its utility in advanced synthetic organic chemistry. As a sterically hindered alkyl-aryl ketone, this compound serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized photoinitiators.
This whitepaper provides a comprehensive profile of the compound, detailing its structural dynamics, physical properties, photochemical behavior, and field-proven synthetic methodologies.
Structural Dynamics and Physicochemical Profiling
The molecular architecture of 1-(2,4-dimethylphenyl)hexan-1-one ( C14H20O ) is defined by a six-carbon aliphatic acyl chain bonded to a phenyl ring bearing methyl groups at the ortho (2-) and para (4-) positions relative to the carbonyl group.
Steric and Electronic Causality
The presence of the ortho-methyl group fundamentally alters the molecule's reactivity compared to unsubstituted hexanophenone [1]. Steric repulsion between the ortho-methyl and the oxygen atom of the carbonyl group forces the carbonyl moiety out of strict coplanarity with the aromatic ring. This deviation reduces the degree of π -conjugation, which in turn blue-shifts its UV absorption maximum and alters the energy of its excited triplet states. Conversely, the para-methyl group acts as an electron-donating group (EDG) via hyperconjugation, increasing the electron density of the aromatic system and subtly reducing the electrophilicity of the carbonyl carbon [2].
Quantitative Physicochemical Data
To facilitate formulation and synthetic planning, the physical and chemical properties of 1-(2,4-dimethylphenyl)hexan-1-one are summarized below. Data is synthesized from homologous baseline compounds, including hexanophenone and 2,4-dimethylacetophenone [1, 2, 4].
| Property | Value / Description | Analytical Significance |
| IUPAC Name | 1-(2,4-Dimethylphenyl)hexan-1-one | Standardized nomenclature. |
| Molecular Formula | C14H20O | Determines mass spectrometry M+ peak. |
| Molecular Weight | 204.31 g/mol | Crucial for stoichiometric calculations. |
| Physical State | Colorless to pale yellow liquid | Typical for medium-chain alkyl-aryl ketones. |
| Estimated Boiling Point | 285–295 °C (at 760 mmHg) | Dictates purification via vacuum distillation. |
| Density | ~0.96–0.98 g/mL at 25 °C | Required for volumetric reagent dispensing. |
| LogP (Octanol/Water) | ~4.2 (Computed) | Indicates high lipophilicity, relevant for API design. |
| Topological Polar Surface Area | 17.07 Ų | Predicts excellent membrane permeability. |
Photochemical and Radical Reactivity
Alkyl-aryl ketones with an aliphatic chain of three or more carbons possess γ -hydrogens, making them highly susceptible to photochemical degradation via Norrish Type II cleavage .
Upon UV irradiation, 1-(2,4-dimethylphenyl)hexan-1-one is excited to a singlet state, which rapidly undergoes intersystem crossing (ISC) to a reactive triplet (n,π∗) state. The oxygen of the carbonyl group abstracts a hydrogen atom from the γ -carbon of the hexyl chain, forming a 1,4-biradical intermediate. This intermediate undergoes Cα−Cβ bond cleavage, yielding an enol (which tautomerizes to 2,4-dimethylacetophenone) and an alkene (1-butene).
Furthermore, recent advancements in synthetic organic electrochemistry have utilized similar sterically hindered ketones to generate tertiary alcohols, which are subsequently subjected to proton-coupled electron transfer (PCET) to generate highly reactive alkoxy radicals for downstream alkene functionalization[3].
Photochemical Norrish Type II cleavage pathway of 1-(2,4-dimethylphenyl)hexan-1-one.
Experimental Methodology: Friedel-Crafts Acylation
To synthesize 1-(2,4-dimethylphenyl)hexan-1-one with high regioselectivity, a Friedel-Crafts acylation utilizing m-xylene (1,3-dimethylbenzene) and hexanoyl chloride is the most robust approach. The two methyl groups on m-xylene act as strong ortho/para directors. The position para to the 1-methyl and ortho to the 3-methyl (the 4-position) is the most electronically activated and sterically accessible site, ensuring high yields of the target isomer.
Reagents and Equipment
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Substrate: m-Xylene (1.0 equiv, anhydrous)
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Acylating Agent: Hexanoyl chloride (1.1 equiv)
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Catalyst: Aluminum chloride ( AlCl3 , 1.2 equiv, anhydrous)
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Solvent: Dichloromethane (DCM, anhydrous)
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Equipment: 3-neck round-bottom flask, addition funnel, inert gas ( N2 /Ar) manifold, mechanical stirrer.
Step-by-Step Protocol and Mechanistic Causality
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Catalyst Complexation (Activation):
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Action: Suspend AlCl3 (1.2 equiv) in anhydrous DCM under an inert atmosphere at 0 °C. Slowly add hexanoyl chloride (1.1 equiv) dropwise via an addition funnel over 15 minutes.
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Causality: AlCl3 acts as a potent Lewis acid, coordinating with the carbonyl oxygen of hexanoyl chloride. This weakens the C-Cl bond, generating a highly electrophilic acylium ion ( [CH3(CH2)4C≡O]+ ). Maintaining 0 °C prevents premature degradation of the complex.
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Electrophilic Aromatic Substitution:
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Action: Add m-xylene (1.0 equiv) dropwise to the activated complex at 0 °C. Once addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1).
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Causality: The electron-rich aromatic ring of m-xylene attacks the acylium ion. The reaction must be kept cold initially to prevent polyalkylation or undesired structural rearrangements. The intermediate Wheland complex is subsequently deprotonated to restore aromaticity.
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Complex Quenching (Hydrolysis):
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Action: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice containing 1M HCl.
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Causality: The newly formed ketone remains tightly coordinated to the aluminum catalyst. The acidic aqueous quench aggressively hydrolyzes the Al-O bonds, liberating the free ketone and dissolving the aluminum salts into the aqueous phase.
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Phase Separation and Purification:
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Action: Separate the organic DCM layer. Extract the aqueous layer twice with fresh DCM. Wash the combined organic layers with saturated NaHCO3 , then brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation.
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Causality: The NaHCO3 wash neutralizes residual HCl and unreacted hexanoic acid. Vacuum distillation is required because the high boiling point of the product (~290 °C at atmospheric pressure) would cause thermal decomposition if distilled conventionally.
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Step-by-step Friedel-Crafts acylation workflow with mechanistic causality.
Self-Validating Quality Control (NMR Expectations)
To validate the success of the synthesis, 1H NMR ( CDCl3 , 400 MHz) should be utilized. Key diagnostic peaks include:
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Aromatic Region: Two singlet-like signals or a tightly coupled ABX system around 6.90–7.50 ppm, integrating for 3 protons (confirming monosubstitution of m-xylene).
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Aromatic Methyls: Two distinct singlets around 2.30 ppm and 2.45 ppm, representing the para and ortho methyl groups, respectively.
Aliphatic Ketone Chain: A distinct triplet around 2.80–2.90 ppm integrating for 2 protons, corresponding to the α
CH2 group adjacent to the carbonyl.References
- Consolidated Chemical. (n.d.). Hexanophenone - Analytical Grade.
- National Institutes of Health (NIH) - PubChem. (n.d.). 2,4-Dimethylacetophenone | C10H12O | CID 6985.
- Mishra, D. (n.d.). Electrochemical Strategies for the Generation and Utilization of Alkoxy Radicals and Alkene Functionalization. Cardiff University (ORCA).
- Sigma-Aldrich. (n.d.). Hexanophenone 99 942-92-7.
